

# Application Notes and Protocols for the Analytical Purity Assessment of Phenethyl Butyrate

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## Compound of Interest

Compound Name: *Phenethyl butyrate*

Cat. No.: *B086197*

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## Introduction

**Phenethyl butyrate** (2-phenylethyl butanoate) is a vital ester in the flavor and fragrance industry, prized for its characteristic sweet, fruity, and rosy aroma. It is a key component in the formulation of perfumes, cosmetics, and as a flavoring agent in various food products.<sup>[1][2][3]</sup> Given its widespread use and direct human contact, ensuring the purity of **phenethyl butyrate** is paramount for both product quality and consumer safety.

This document provides a comprehensive guide to the analytical standards and detailed protocols for the purity assessment of **phenethyl butyrate**. It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for quality control and characterization of this important compound. The methodologies described herein are grounded in established analytical principles and draw from international standards, including those set by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Food Chemicals Codex (FCC).<sup>[4][5][6]</sup>

## Understanding Potential Impurities

A thorough purity assessment begins with an understanding of the potential impurities that may be present. The most common commercial synthesis of **phenethyl butyrate** is the Fischer esterification of phenethyl alcohol with butyric acid, typically in the presence of an acid catalyst.<sup>[7]</sup>

This synthesis route can lead to several process-related impurities:

- Unreacted Starting Materials: Residual phenethyl alcohol and butyric acid are the most probable impurities.
- By-products: Side reactions, though generally minimal in optimized processes, can lead to the formation of other esters or ethers.
- Catalyst Residues: Depending on the catalyst used and the purification process, trace amounts of the acid catalyst may remain.
- Degradation Products: **Phenethyl butyrate** can hydrolyze back to phenethyl alcohol and butyric acid in the presence of moisture and at elevated temperatures.[\[8\]](#)

The analytical strategies outlined below are designed to separate, identify, and quantify the primary analyte, **phenethyl butyrate**, from these potential impurities.

## Physicochemical and Regulatory Specifications

Before delving into detailed analytical protocols, it is essential to be aware of the established specifications for **phenethyl butyrate**. These provide the benchmark against which analytical results are compared.

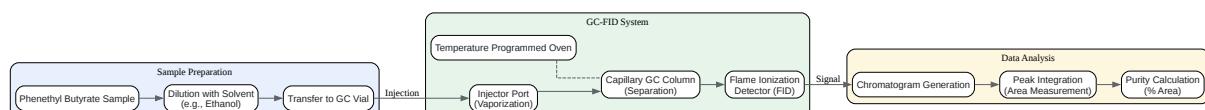
Parameter	JECFA Specification[4][5]	Food Chemicals Codex (FCC)[3][6]	Typical Supplier Specification[9][10]
Synonyms	Benzylcarbonyl butyrate; 2-Phenethyl butanoate	Phenylethyl Butyrate	2-Phenylethyl butanoate
CAS Number	103-52-6	103-52-6	103-52-6
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>
Molecular Weight	192.26 g/mol	192.25 g/mol	192.25 g/mol
Assay (Purity)	≥ 97%	≥ 98%	≥ 98% (by GC)
Appearance	Colorless liquid	Colorless to pale yellow liquid	Colorless to pale yellow liquid
Odor	Warm, floral and fruity	Grape, floral, strawberry, sweet	Sweet, fruity, rosy
Acid Value	≤ 1.0	Not specified	≤ 1.0
Refractive Index	1.487–1.493 (at 20°C)	1.49 (at 20°C)	1.475 - 1.495 (at 20°C)
Specific Gravity	0.991–0.994 (at 25°C)	0.994 (at 25°C)	0.99 (at 25°C)
Boiling Point	238°C	260°C	235 - 240°C
Solubility	Insoluble in water; soluble in oils	Insoluble in water; soluble in oils	Insoluble in water; soluble in oils

## Primary Analytical Technique: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is the most powerful and widely used technique for the purity assessment of volatile compounds like **phenethyl butyrate**. Its high resolution allows for the separation of the main component from closely related impurities. The Flame Ionization Detector (FID) is ideal for this analysis due to its high sensitivity to organic compounds and a wide linear range.

The underlying principle of this method is the separation of components in a sample based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert support within a capillary column) and a gaseous mobile phase (an inert carrier gas). Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster.

## Diagram of the GC-FID Analytical Workflow



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Caption: Workflow for **Phenethyl Butyrate** Purity Analysis by GC-FID.

## Detailed GC-FID Protocol

This protocol is designed to provide a robust method for the determination of **phenethyl butyrate** purity and the quantification of its primary potential impurities, phenethyl alcohol and butyric acid.

### 1. Instrumentation and Consumables

- Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary split/splitless injector.
- Data acquisition and processing software.
- Fused silica capillary column: A polar stationary phase like a polyethylene glycol (WAX) or a mid-polarity phase like a (5%-phenyl)-methylpolysiloxane is recommended for good

separation of the ester from the alcohol and acid. A common choice is a 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness column.

- Carrier Gas: Helium or Hydrogen, high purity.
- Gases for FID: Hydrogen and Air, high purity.
- Syringes: 10  $\mu$ L for manual injection or autosampler syringes.
- Vials: 2 mL amber glass vials with PTFE/silicone septa.
- Volumetric flasks and pipettes.
- Solvent: Ethanol or Methanol, HPLC grade.
- Reference Standards: **Phenethyl butyrate** ( $\geq$ 99.5% purity), phenethyl alcohol, and butyric acid.

## 2. Preparation of Solutions

- Sample Solution: Accurately weigh approximately 100 mg of the **phenethyl butyrate** sample into a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol. This results in a concentration of approximately 10 mg/mL.
- Reference Standard Solution: Prepare a stock solution of **phenethyl butyrate** reference standard in ethanol at a concentration of 10 mg/mL.
- Impurity Standard Solution (for identification): Prepare a mixed standard solution in ethanol containing phenethyl alcohol and butyric acid at a concentration of approximately 0.1 mg/mL each.

## 3. Chromatographic Conditions

Parameter	Recommended Setting	Rationale
Column	30 m x 0.25 mm ID, 0.25 $\mu$ m film thickness, polar (WAX) or mid-polar (e.g., DB-5)	Provides good resolution for the target analyte and potential impurities.
Injector Temperature	250 °C	Ensures complete and rapid vaporization of the sample.
Detector Temperature	280 °C	Prevents condensation of the analytes in the detector.
Oven Temperature Program	Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C	This temperature program allows for the separation of volatile impurities from the main peak and ensures that less volatile components are eluted.
Carrier Gas	Helium	Inert carrier gas.
Flow Rate	1.0 mL/min (constant flow)	Optimal flow rate for good separation efficiency.
Injection Volume	1 $\mu$ L	A small injection volume prevents column overloading.
Split Ratio	50:1	A split injection is suitable for a concentrated sample and prevents peak tailing.

#### 4. System Suitability

Before sample analysis, inject the reference standard solution five times. The system is deemed suitable for use if the following criteria are met:

- Relative Standard Deviation (RSD) of the peak area:  $\leq 2.0\%$
- Tailing factor for the **phenethyl butyrate** peak: 0.8 - 1.5
- Theoretical plates for the **phenethyl butyrate** peak:  $\geq 20,000$

## 5. Analysis Procedure

- Inject the impurity standard solution to determine the retention times of phenethyl alcohol and butyric acid.
- Inject the sample solution in duplicate.
- Integrate the peak areas of all components in the chromatogram.

## 6. Calculation of Purity

The purity of **phenethyl butyrate** is calculated using the area normalization method:

$$\text{Purity (\%)} = (\text{Area of Phenethyl Butyrate Peak} / \text{Total Area of all Peaks}) \times 100$$

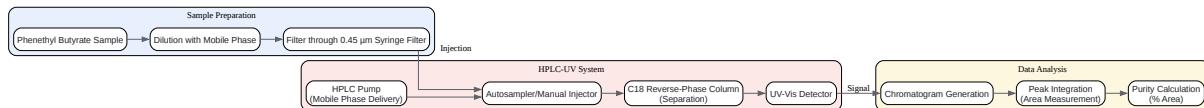
## 7. Identification and Quantification of Impurities

- Identify the peaks corresponding to phenethyl alcohol and butyric acid in the sample chromatogram by comparing their retention times with those from the impurity standard solution.
- Quantify these impurities using the same area normalization method.

# Confirmatory and Orthogonal Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While GC-FID is the primary method for purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection can serve as a valuable orthogonal technique. It is particularly useful for detecting less volatile or thermally labile impurities that may not be amenable to GC analysis. The presence of a phenyl group in **phenethyl butyrate** allows for sensitive detection by UV.

## Diagram of the HPLC-UV Analytical Workflow

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Caption: Workflow for **Phenethyl Butyrate** Purity Analysis by HPLC-UV.

## Detailed HPLC-UV Protocol

This protocol provides a method for the determination of **phenethyl butyrate** purity using reverse-phase HPLC.

### 1. Instrumentation and Consumables

- HPLC system with a gradient pump, autosampler, and UV-Vis detector.
- Data acquisition and processing software.
- Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: Water (HPLC grade).
- Mobile Phase B: Acetonitrile (HPLC grade).
- Syringe filters: 0.45 μm PTFE or nylon.
- Vials: 2 mL amber glass vials with PTFE/silicone septa.
- Volumetric flasks and pipettes.

- Reference Standard: **Phenethyl butyrate** ( $\geq 99.5\%$  purity).

## 2. Preparation of Solutions

- Sample Solution: Accurately weigh approximately 50 mg of the **phenethyl butyrate** sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This results in a concentration of approximately 1 mg/mL. Filter the solution through a 0.45  $\mu\text{m}$  syringe filter before injection.
- Reference Standard Solution: Prepare a stock solution of **phenethyl butyrate** reference standard in the same diluent at a concentration of 1 mg/mL. Filter the solution through a 0.45  $\mu\text{m}$  syringe filter before injection.

## 3. Chromatographic Conditions

Parameter	Recommended Setting	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	A standard reverse-phase column provides good retention and separation.
Mobile Phase	Gradient elution with Acetonitrile (B) and Water (A)	A gradient is used to ensure good separation of early-eluting polar impurities and the main analyte.
Gradient Program	Time (min)	%B
0	50	
15	90	
20	90	
21	50	
25	50	
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temperature	30 °C	Maintains consistent retention times.
Detection Wavelength	210 nm	Provides good sensitivity for the phenyl group.
Injection Volume	10 µL	A typical injection volume for this concentration.

#### 4. System Suitability

Inject the reference standard solution five times. The system is deemed suitable if the following criteria are met:

- Relative Standard Deviation (RSD) of the peak area:  $\leq 2.0\%$

- Tailing factor for the **phenethyl butyrate** peak: 0.8 - 1.5
- Theoretical plates for the **phenethyl butyrate** peak:  $\geq 2,000$

## 5. Analysis Procedure

- Inject the sample solution in duplicate.
- Integrate the peak areas of all components in the chromatogram.

## 6. Calculation of Purity

The purity of **phenethyl butyrate** is calculated using the area normalization method:

$$\text{Purity (\%)} = (\text{Area of Phenethyl Butyrate Peak} / \text{Total Area of all Peaks}) \times 100$$

## Forced Degradation Studies

To ensure the stability-indicating nature of the developed analytical methods, forced degradation studies should be performed.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) These studies involve subjecting the **phenethyl butyrate** sample to harsh conditions to intentionally induce degradation. The analytical methods should then be capable of separating the intact drug from its degradation products.

### Stress Conditions:

- Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for 4 hours.
- Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for 4 hours.
- Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
- Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed using the developed GC-FID and HPLC-UV methods to demonstrate that the degradation products are well-resolved from the main **phenethyl butyrate** peak.

## Conclusion

The purity of **phenethyl butyrate** is a critical quality attribute that directly impacts its performance in flavor and fragrance applications, as well as its safety for consumers. The analytical methods detailed in this application note, primarily GC-FID with HPLC-UV as a confirmatory technique, provide a robust framework for the comprehensive purity assessment of **phenethyl butyrate**. Adherence to these protocols, including system suitability checks and an understanding of potential impurities, will enable researchers and quality control professionals to ensure that their **phenethyl butyrate** meets the high standards required for its intended use.

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